molecular formula C12H12N2O B2446382 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 202285-57-2

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2446382
CAS No.: 202285-57-2
M. Wt: 200.241
InChI Key: BIVFNKZXBRUIEA-UHFFFAOYSA-N
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Description

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridine ring and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(2-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-12(14-8)10-3-5-13-6-4-10/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVFNKZXBRUIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C2=CC=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2-methyl-5-(pyridin-4-yl)-1H-pyrrole with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound exhibits potential as a lead molecule in drug development due to its interaction with biological targets. Research indicates that derivatives of pyrrole compounds can act as:

  • Antimicrobial Agents : Studies have shown that similar compounds possess significant antibacterial properties against strains like Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL .
  • Antioxidants : The antioxidant capacity of pyrrole derivatives has been evaluated using assays such as DPPH radical scavenging, demonstrating promising results that indicate protective effects against oxidative stress .
  • Anticancer Activity : In vitro studies suggest that this compound may inhibit tumor cell proliferation, with certain modifications enhancing cytotoxicity against various cancer cell lines .

2. Material Science
The unique structure of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one allows for its application in the development of advanced materials. Its properties can be harnessed in:

  • Polymer Chemistry : As an intermediate, it can be utilized in synthesizing polymers with tailored functionalities for specific industrial applications .
  • Electronic Devices : The compound's electronic properties make it suitable for incorporation into organic electronic materials, potentially enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focusing on pyrrole-based compounds revealed that structural modifications significantly impact antibacterial efficacy. Some derivatives demonstrated superior activity compared to established antibiotics, suggesting potential for therapeutic applications in treating resistant bacterial infections .

Case Study 2: Antioxidant Properties
Research employing various antioxidant assays showed that certain pyrrole derivatives exhibited higher DPPH scavenging activity than ascorbic acid, indicating their potential as natural antioxidants and suggesting further exploration for food preservation and health supplements .

Case Study 3: Anticancer Screening
A comparative analysis highlighted that pyrrole derivatives with specific substituents displayed enhanced antiproliferative activity against various cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound in various research applications .

Biological Activity

1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, a pyrrole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiproliferative properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of pyrrole derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0098 mg/mL

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects.

Antifungal Activity

In addition to antibacterial properties, the compound has also demonstrated antifungal activity.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.0048 mg/mL
Aspergillus nigerNot determined

The antifungal activity against Candida albicans suggests potential therapeutic applications in treating fungal infections.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines, including HeLa cells.

Case Study:
In a study examining the effects of pyrrole derivatives on HeLa cells, it was found that compounds similar to this compound inhibited cell proliferation significantly. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic delay and subsequent cell death .

The biological activities of this compound are likely mediated through interactions with specific biological targets such as enzymes and receptors involved in bacterial and fungal growth as well as cancer cell proliferation. The presence of the pyridine and pyrrole moieties may enhance binding affinity and specificity towards these targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrrole derivatives and coupling with pyridine-containing precursors. Key steps include:

  • Precursor preparation : Use of acetylated intermediates to introduce the ethanone group.
  • Coupling reactions : Pd-catalyzed cross-coupling for pyridinyl group attachment (e.g., Suzuki-Miyaura) under inert atmospheres.
  • Optimization : Reaction temperature (70–90°C), solvent choice (e.g., DMF or THF for solubility), and stoichiometric ratios (1:1.2 for coupling agents) are critical for yield (≥75%) and purity (>95%) .
  • Validation : Purity is confirmed via HPLC (≥98%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural identity confirmed in basic research settings?

  • Methodological Answer : Routine characterization includes:

  • Spectroscopic analysis : 1^1H NMR (pyridin-4-yl protons at δ 8.5–8.7 ppm; pyrrole protons at δ 6.2–6.5 ppm) and 13^13C NMR (carbonyl at ~200 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 227.1) and HRMS for exact mass confirmation .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data, such as unexpected tautomeric forms or impurities?

  • Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol shifts in pyrrole derivatives) or residual solvents. Approaches include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., monitoring proton shifts at 25°C vs. 60°C) .
  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of protons and rule out impurities .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., dihedral angles between pyrrole and pyridine rings: 15–25°) .

Q. How can computational methods guide the design of biological activity assays for this compound?

  • Methodological Answer :

  • Molecular docking : Screen against targets (e.g., kinase domains) using software like AutoDock Vina. Pyridin-4-yl groups show strong π-π stacking with aromatic residues (binding energy ≤ -8.5 kcal/mol) .
  • ADMET prediction : Use SwissADME to assess bioavailability (TPSA ~60 Ų, logP ~2.1) and toxicity (AMES test negative) .
  • In vitro validation : Enzyme inhibition assays (IC50_{50} determination via fluorescence polarization) .

Q. What experimental designs are used to study environmental degradation pathways?

  • Methodological Answer :

  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS (half-life ~48 hours) .
  • Hydrolysis kinetics : Assess pH-dependent stability (t1/2_{1/2} = 72 hours at pH 7, 12 hours at pH 12) .
  • Ecotoxicity assays : Use Daphnia magna to evaluate acute toxicity (LC50_{50} > 100 mg/L) .

Methodological Notes

  • Safety Protocols : Handle under nitrogen with PPE (gloves, goggles) due to air-sensitive intermediates .
  • Theoretical Frameworks : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) .

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